N-(4-METHYLPYRIDIN-2-YL)-2-PHENYLMETHANESULFONYLACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-METHYLPYRIDIN-2-YL)-2-PHENYLMETHANESULFONYLACETAMIDE is a chemical compound that belongs to the class of sulfonyl acetamides This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 4-position and a phenylmethanesulfonyl group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHYLPYRIDIN-2-YL)-2-PHENYLMETHANESULFONYLACETAMIDE typically involves the condensation of 2-amino-4-methylpyridine with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The resulting intermediate is then reacted with acetic anhydride to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHYLPYRIDIN-2-YL)-2-PHENYLMETHANESULFONYLACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can react with the sulfonyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-METHYLPYRIDIN-2-YL)-2-PHENYLMETHANESULFONYLACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of N-(4-METHYLPYRIDIN-2-YL)-2-PHENYLMETHANESULFONYLACETAMIDE involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins, potentially inhibiting their function. The compound may also interfere with cellular pathways by binding to enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methyl-pyridin-2-yl)-3-oxo-butyramide: Similar in structure but with a different functional group.
(4-Methyl-pyridin-2-yl)-thiourea: Contains a thiourea group instead of a sulfonyl group.
N-(4-Methyl-pyridin-2-yl)-isonicotinamide: Similar pyridine ring structure but with an isonicotinamide group.
Uniqueness
N-(4-METHYLPYRIDIN-2-YL)-2-PHENYLMETHANESULFONYLACETAMIDE is unique due to its specific combination of a sulfonyl group and a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C15H16N2O3S |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-benzylsulfonyl-N-(4-methylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C15H16N2O3S/c1-12-7-8-16-14(9-12)17-15(18)11-21(19,20)10-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H,16,17,18) |
InChI Key |
URDCXIQCGHFTMA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.